REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[NH4+].[Cl-]>[Zn].C1C=CC=CC=1>[CH3:14][S:13][C:4]1[N:3]=[CH:2][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(=O)OCC)SC
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with EtOAc (200 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to about 50 ml
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O (400 ml) and EtOAc (400 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with EtOAc (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a dark oil
|
Type
|
CUSTOM
|
Details
|
This was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with neat heptane
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=C(C=N1)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |